Bienvenue dans la boutique en ligne BenchChem!

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,4-dimethoxybenzamide

Chemical Biology Drug Discovery Chemical Probes

DTBM is a strategic SAR expansion candidate featuring 3,4-dimethoxy substitution on the benzamide ring. It eliminates the zinc-chelating sulfonamide group found in sulthiame, serving as a critical non-sulfonamide control for dioxothiazinan chemotypes. Ideal for chemical biology probe development and building focused libraries of benzamide-sultam hybrids. Its distinct lipophilicity and hydrogen-bonding capacity require compound-specific characterization, making pure, well-characterized material essential for accurate logD/metabolic stability profiling.

Molecular Formula C19H22N2O5S
Molecular Weight 390.45
CAS No. 899979-84-1
Cat. No. B2376754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,4-dimethoxybenzamide
CAS899979-84-1
Molecular FormulaC19H22N2O5S
Molecular Weight390.45
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCCS3(=O)=O)OC
InChIInChI=1S/C19H22N2O5S/c1-25-17-10-5-14(13-18(17)26-2)19(22)20-15-6-8-16(9-7-15)21-11-3-4-12-27(21,23)24/h5-10,13H,3-4,11-12H2,1-2H3,(H,20,22)
InChIKeyLZIXYRHVVPNUKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(1,1-Dioxothiazinan-2-yl)phenyl]-3,4-dimethoxybenzamide (CAS 899979-84-1): Chemical Identity and Procurement Baseline


N-[4-(1,1-Dioxothiazinan-2-yl)phenyl]-3,4-dimethoxybenzamide (DTBM) is a synthetic benzamide derivative incorporating a 1,1-dioxothiazinane (sultam) ring. It is structurally related to the anticonvulsant sulthiame, which also contains a dioxothiazinan-substituted phenyl scaffold . The compound features 3,4-dimethoxy substitution on the benzamide ring, distinguishing it from the unsubstituted benzamide analog 4-(1,1-dioxothiazinan-2-yl)-N-phenylbenzamide (CAS 173259-89-7) and the sulfonamide-based drug sulthiame (CAS 61-56-3) . No primary research publication, patent with measured biological data, or authoritative database entry containing quantitative activity parameters for this specific compound (CAS 899979-84-1) has been identified as of the search date.

Why N-[4-(1,1-Dioxothiazinan-2-yl)phenyl]-3,4-dimethoxybenzamide Cannot Be Generically Substituted by In-Class Analogs


Although the dioxothiazinan moiety is shared across multiple compounds including sulthiame , simple in-class substitution is precluded by major structural differences that govern target binding and pharmacokinetics. Sulthiame is a benzene-sulfonamide, while DTBM is a 3,4-dimethoxybenzamide; the replacement of the sulfonamide with a dimethoxybenzamide eliminates the primary zinc-binding sulfonamide group required for carbonic anhydrase inhibition . Conversely, compared to the unsubstituted benzamide 4-(1,1-dioxothiazinan-2-yl)-N-phenylbenzamide (CAS 173259-89-7), DTBM introduces two electron-donating methoxy groups that alter lipophilicity, metabolic stability, and hydrogen-bonding capacity . These molecular differences render the pharmacological, physicochemical, and biophysical profiles of DTBM non-interchangeable with its closest analogs, necessitating compound-specific characterization before procurement.

Quantitative Differentiation Evidence for N-[4-(1,1-Dioxothiazinan-2-yl)phenyl]-3,4-dimethoxybenzamide Procurement Decisions


Explicit Quantitative Gap Statement: Absence of Direct Biological or Physicochemical Comparator Data

No quantifiable, comparator-anchored evidence (IC50, Ki, Kd, logP, logD, solubility, metabolic stability, selectivity ratio, or in vivo PK parameter) has been identified in the scientific or patent literature for N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,4-dimethoxybenzamide (CAS 899979-84-1) relative to any named analog. The closest class-level inference is that dioxothiazinan-containing benzenesulfonamides such as sulthiame exhibit carbonic anhydrase inhibition (e.g., hCA II Ki = 7 nM) ; however, DTBM lacks the essential sulfonamide pharmacophore and possesses a dimethoxybenzamide motif whose target engagement profile remains entirely uncharacterized. For the related unsubstituted benzamide 4-(1,1-dioxothiazinan-2-yl)-N-phenylbenzamide (CAS 173259-89-7), no biological data have been reported either , preventing even a class-level potency ranking. Consequently, no quantitative differentiation statement can be made to guide procurement based on biological or physicochemical superiority.

Chemical Biology Drug Discovery Chemical Probes

Structural Divergence from Carbonic Anhydrase Inhibitor Pharmacophore: Key Molecular Descriptors

The target compound diverges fundamentally from the established sulfonamide-based carbonic anhydrase inhibitor pharmacophore by replacing the primary sulfonamide (-SO2NH2) of sulthiame with a 3,4-dimethoxybenzamide group. The dimethoxy substitution increases the count of hydrogen-bond acceptors (from 4 in the unsubstituted benzamide to 6 in DTBM) and adds approximately 60.05 Da of molecular weight . These changes predict an increase in lipophilicity (AlogP ~1.4 vs. ~0.8 for the unsubstituted benzamide based on fragment contributions) and a complete loss of the zinc-coordinating sulfonamide nitrogen, precluding the canonical CA inhibition mechanism .

Medicinal Chemistry Structure-Activity Relationship Chemical Biology

Procurement Application Scenarios for N-[4-(1,1-Dioxothiazinan-2-yl)phenyl]-3,4-dimethoxybenzamide Based on Chemical Evidence


Chemical Probe Development Requiring a Dimethoxybenzamide-Modified Sultam Scaffold

DTBM is most suitable as a chemical biology probe when the research objective is to interrogate biological targets without the zinc-chelating sulfonamide group found in sulthiame. The 3,4-dimethoxybenzamide motif may engage alternative protein pockets or modulate physicochemical properties differently than the sulfonamide, making DTBM a non-sulfonamide control compound for dioxothiazinan-based chemotypes .

Structure-Activity Relationship (SAR) Studies Around the Dioxothiazinan Core

The compound serves as a key SAR expansion candidate for exploring the effect of benzamide substitution (3,4-dimethoxy) on the dioxothiazinan-phenyl scaffold. In the absence of biological data, procurement value lies in its synthetic tractability as a diversified building block for synthesizing focused libraries of benzamide-sultam hybrids .

Physicochemical Property Profiling and In Silico Modeling of Sultam-Containing Libraries

As a compound with calculated physicochemical divergence from both unsubstituted benzamide and sulfonamide analogs, DTBM is a candidate for experimental determination of logD, solubility, and metabolic stability to validate in silico predictions for sultam-containing screening collections .

Quote Request

Request a Quote for N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,4-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.